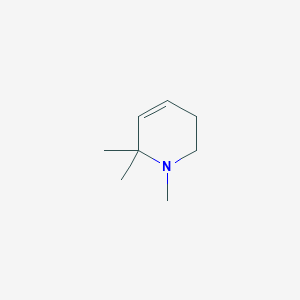
1,6,6-Trimethyl-2,3-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,6-Trimethyl-2,3-dihydropyridine is a heterocyclic compound that belongs to the class of dihydropyridines. Dihydropyridines are partially saturated derivatives of pyridine, which are significant in various chemical and pharmaceutical applications. This compound is characterized by the presence of three methyl groups and a partially hydrogenated pyridine ring, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6,6-Trimethyl-2,3-dihydropyridine can be synthesized through the dearomatization of pyridines. One effective method involves the reduction of pyridine derivatives using amine borane under mild conditions. This approach allows for the selective formation of dihydropyridine motifs without the need for anhydrous solvents or special equipment .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,6,6-Trimethyl-2,3-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be further reduced to form tetrahydropyridine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include N-bromosuccinimide (NBS) and other halogenating agents.
Reduction: Amine borane is commonly used for the selective reduction of pyridine derivatives.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Functionalized dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
1,6,6-Trimethyl-2,3-dihydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound for biological redox reactions.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,6,6-Trimethyl-2,3-dihydropyridine involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to effects such as vasodilation and reduced blood pressure . The compound’s structure allows it to mimic the natural coenzyme nicotinamide adenine dinucleotide (NADH), facilitating electron transfer reactions in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,6-Trimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
- 2,4,6-Trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
1,6,6-Trimethyl-2,3-dihydropyridine is unique due to its specific substitution pattern and partially hydrogenated pyridine ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications. Its ability to undergo selective oxidation and reduction reactions further enhances its versatility in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
1,6,6-trimethyl-2,3-dihydropyridine |
InChI |
InChI=1S/C8H15N/c1-8(2)6-4-5-7-9(8)3/h4,6H,5,7H2,1-3H3 |
Clave InChI |
AGXJVIASQWYYGF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CCCN1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















